

# Assay Methodologies & Kits for Aurora Kinases

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## Compound Focus: Cyc-116

CAS No.: 693228-63-6

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While a specific protocol for CYC116 is not detailed in the available literature, its effects have been modeled in biological systems [1]. The table below summarizes suitable *in vitro* assay platforms for profiling CYC116 against Aurora A and B.

**Table 1: Commercially Available Aurora Kinase Assay Kits and Technologies**

Assay Format / Kit	Detection Method	Key Components Provided	Best Suited For	Key Features / Advantages
<b>ADP-Glo-Based Kit</b> [2] [3]	Luminescence	Aurora B kinase, MBP substrate, buffers [2] [3]	Biochemical HTS and inhibitor profiling [2] [3]	Homogeneous (no-wash) assay; broad dynamic range; measures ADP formation as a universal marker of kinase activity [2].
<b>HTScan Aurora B Kinase Assay Kit</b> [4]	Fluorescence (ELISA-like)	GST-tagged Aurora B, biotinylated peptide substrate, phospho-specific antibody [4]	Biochemical kinase activity and inhibition studies [4]	High specificity due to antibody-based detection of phosphorylated substrate.
<b>Cellular NanoBRET</b>	Bioluminescence Resonance Energy	Engineered cell lines expressing	<b>Cellular target engagement</b>	Measures compound binding to full-length

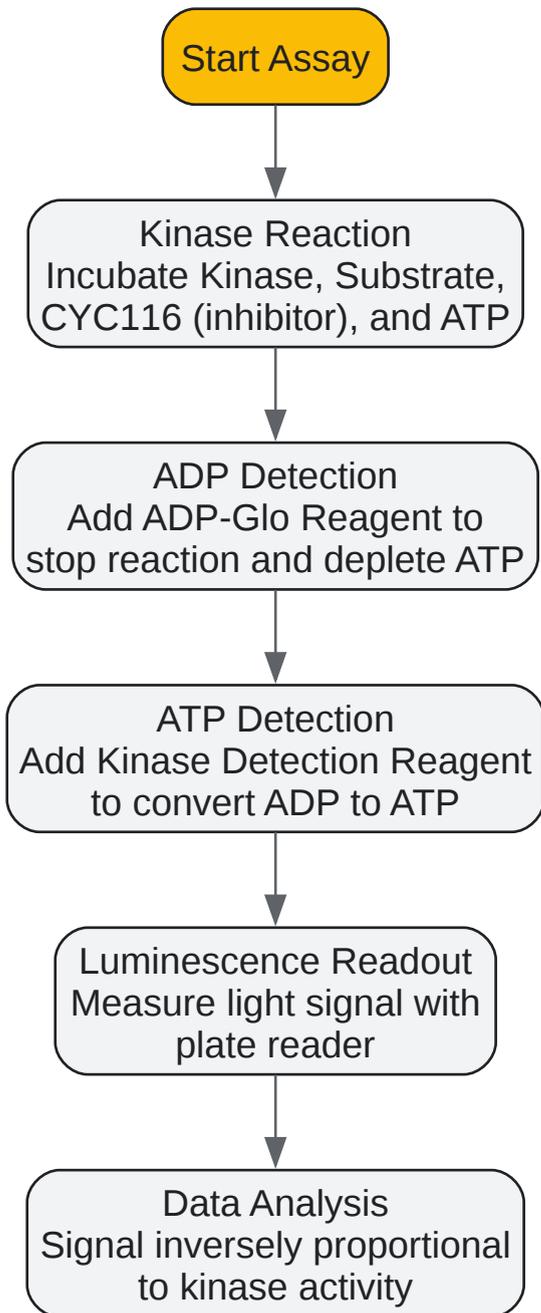
Assay Format / Kit	Detection Method	Key Components Provided	Best Suited For	Key Features / Advantages
Assay [5]	Transfer (BRET)	NanoLuc-tagged kinases, cell-permeable tracer compounds [5]	and intracellular selectivity profiling [5]	kinases in a <b>live-cell</b> environment, accounting for cellular permeability and ATP competition [5].
Radioactive Assay (SPA) [6]	Radiometric (Scintillation)	Kinase, substrates, [ $\gamma$ - $^{33}\text{P}$ ]ATP	Flexible biochemical assays with native protein substrates	Traditional, robust method; can use generalized (e.g., PolyEY) or specialized substrates [6].

## Detailed Protocol: ADP-Glo Based Biochemical Assay

This protocol is adapted from common features of commercial kits and is ideal for initial screening and potency (IC50) determination of CYC116 [2] [3].

### Workflow Overview

The diagram below illustrates the key stages of the ADP-Glo kinase assay workflow:



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## Materials

- **Recombinant Aurora A or B kinase:** Commercially available (e.g., BPS Bioscience #40002 for Aurora B).
- **Substrate:** Myelin Basic Protein (MBP) is a common substrate for Aurora kinases [2] [3].
- **ATP:** A 500  $\mu\text{M}$  stock is typically provided in kits.

- **CYC116:** Prepare a 10 mM stock in DMSO and subsequent dilutions. **Final DMSO concentration in the assay should not exceed 1% [3].**
- **ADP-Glo Kinase Assay Kit** (Promega #V6930).
- **White, opaque 96-well or 384-well assay plates.**
- **Multi-mode microplate reader** capable of measuring luminescence.

## Step-by-Step Procedure

- **Reaction Setup:** In a final volume of 25  $\mu$ L per well, add the following to the assay plate:
  - 5  $\mu$ L of CYC116 (or DMSO for controls) at the desired concentration.
  - 5  $\mu$ L of Aurora kinase (diluted in 1x Kinase Reaction Buffer).
  - 5  $\mu$ L of MBP substrate (diluted in buffer).
  - 10  $\mu$ L of ATP solution (diluted to the desired concentration in buffer). *Note: The order of addition can be optimized, but starting the reaction by adding ATP is common.*
- **Incubation:** Incubate the reaction at 30°C for 60 minutes. This time and temperature should be optimized for the specific kinase lot.
- **ATP Depletion:** Add 25  $\mu$ L of ADP-Glo Reagent to each well to stop the kinase reaction and degrade any remaining ATP. Mix and incubate at room temperature for 40 minutes.
- **ADP-to-ATP Conversion:** Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert the accumulated ADP back to ATP. Mix and incubate at room temperature for 60 minutes.
- **Signal Detection:** Measure the luminescent signal using a microplate reader. The signal is proportional to the amount of ADP produced, which in turn is proportional to kinase activity.

## Data Analysis & Interpretation

### Controls and Data Normalization

- **Positive Control (0% Inhibition):** Reaction with DMSO vehicle only (full kinase activity).
- **Negative Control (100% Inhibition):** Reaction without enzyme or with a known potent inhibitor (background signal).

- **Calculate % Inhibition** for each CYC116 concentration using the formula:  $\% \text{ Inhibition} = [1 - (\text{Signal\_Compound} - \text{Signal\_NegativeCtrl}) / (\text{Signal\_PositiveCtrl} - \text{Signal\_NegativeCtrl})] * 100$

## PK-PD Modeling of CYC116 Effects

The foundational PK-PD model for CYC116 provides critical thresholds for experimental design and data interpretation [1]. Key parameters are summarized below.

**Table 2: Key Parameters from the Integrated PK-PD Model of CYC116 [1]**

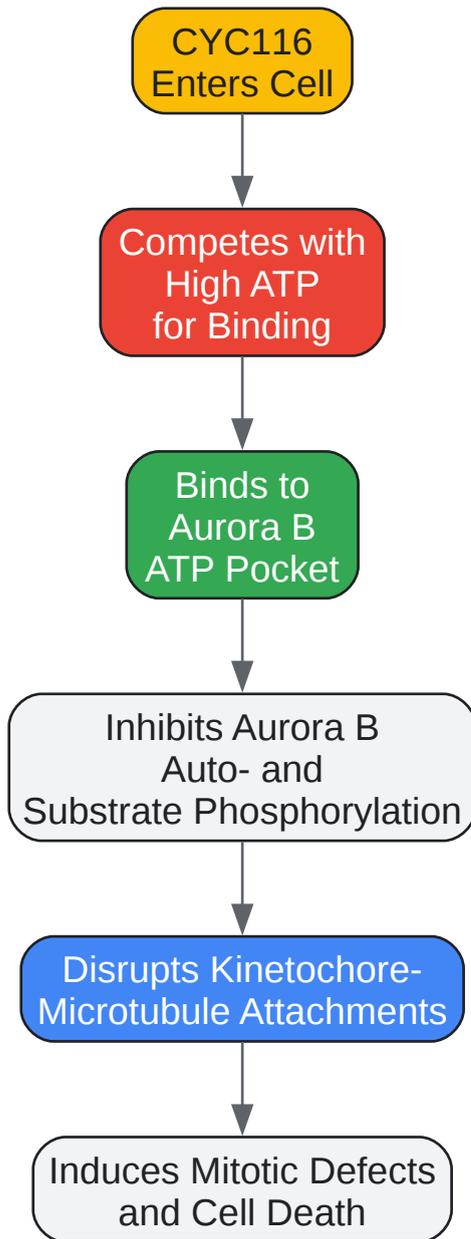
Parameter / Finding	Implication for Assay Design and Data Interpretation
<b>Critical Peak Concentration Threshold</b>	A minimum drug concentration is required to induce aberrant kinetochore attachments. Assays must test concentrations above this threshold to see efficacy.
<b>Time Above Threshold Concentration</b>	The proportion of damaged cells is linked to the total time concentration remains above the threshold. This supports longer incubation times or testing in cellular models.
<b>Nonlinear Effect on Mitotic Timing</b>	The length of prometaphase/metaphase is a nonlinear function of drug dose. Expect complex, non-linear dose-response curves.
<b>Strong Saturation Effect</b>	Drug efficacy plateaus at higher doses. High concentrations in assays may not yield proportionally increased effect.

## Advanced Method: Cellular Target Engagement

Biochemical assays are useful but do not account for cell permeability or the high intracellular ATP levels (1-10 mM) that can compete with inhibitors [5]. The **NanoBRET target engagement assay** addresses this by quantitatively measuring CYC116 binding to its targets in live cells [5].

## Mechanism of Aurora B Inhibition by CYC116

The following diagram illustrates the cellular mechanism of CYC116 and the point of intervention measured by cellular assays:



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## Key Advantages of Cellular NanoBRET

- **Physiological Relevance:** Measures engagement with full-length kinases in live cells under native ATP concentrations [5].

- **Direct Binding Measurement:** Directly quantifies target occupancy and affinity (apparent  $K_{(D)}$ ), unlike indirect activity assays [5].
- **Selectivity Profiling:** Can profile CYC116 against hundreds of kinases simultaneously in a cellular context, revealing true intracellular selectivity [5].

## Discussion & Conclusion

Integrating biochemical and cellular assay data provides a comprehensive profile of CYC116.

- **Correlate  $IC_{50}$  and  $K_{(D)}$ :** The potency ( $IC_{50}$ ) from biochemical assays should be compared with the cellular target engagement affinity ( $K_{(D)}$ ). A significant potency shift is common due to high cellular ATP [5].
- **Leverage PK-PD Predictions:** When moving to cellular or animal models, the model's predictions—such as the critical concentration threshold and the importance of time above threshold—are essential for designing effective dosing schedules [1].
- **Assay Selection Strategy:** Use biochemical assays (like ADP-Glo) for primary, high-throughput screening due to their simplicity and lower cost. Employ cellular target engagement assays (like NanoBRET) for secondary, mechanistic profiling to confirm on-target activity and understand selectivity in a more physiologically relevant system.

I hope these detailed application notes and protocols provide a solid foundation for your research on CYC116. Should you require further specifics on a particular assay type, please feel free to ask.

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